![molecular formula C2H8BrN B1365342 Dimethylamine hydrobromide CAS No. 6912-12-5](/img/structure/B1365342.png)
Dimethylamine hydrobromide
Overview
Description
Dimethylamine hydrobromide, also known as Dimethylammonium bromide, is a chemical compound with the empirical formula C2H8BrN . It is used in the synthesis of mixed cation or anion perovskites needed for the optimization of the band gap, carrier diffusion length, and power conversion efficiency of perovskites based solar cells .
Molecular Structure Analysis
The molecular weight of this compound is 126.00 . The InChI key is FFJMLWSZNCJCSZ-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It is hygroscopic, meaning it absorbs moisture from the air . It is stored under inert gas .
Scientific Research Applications
Synthesis Applications
Synthesis of N,N-Dimethyl-4-nitrobenzylamine
Dimethylamine hydrobromide is used as an auxiliary material in the synthesis of N,N-Dimethyl-4-nitrobenzylamine, an important intermediate for organic synthesis widely applied in medicine, pesticides, and chemical industries. This process offers advantages like low production cost, simple operation, and environmental friendliness (Wang Ling-ya, 2015).
In Aminocarbonylation Reactions
this compound plays a role in the palladium-catalyzed aminocarbonylation of aryl bromides. This process is used for synthesizing aryl amides and demonstrates the effectiveness of dimethylamine as a carbon monoxide source (Y. Wan et al., 2002).
Environmental Applications
- Treatment of Wastewater: A novel chemical/biological technique involving this compound has been developed for treating N,N-Dimethylformamide wastewater. This process effectively decomposes dimethylamine into simpler compounds, improving the biodegradability of the wastewater (Yingwen Chen et al., 2016).
Sensor Development
- Dimethylamine Vapour Detection: this compound is utilized in developing chemi-resistive sensors for detecting dimethylamine vapours, crucial for monitoring environments where it poses health risks due to its irritability and toxicity (Veena Mounasamy et al., 2018).
Biological and Medical Research
Studying Microbial Degradation
The degradation of N,N-dimethylformamide by specific bacterial strains involves the conversion of dimethylamine into simpler compounds. This research provides insights into microbial processes capable of breaking down complex organic compounds in the environment (Xu Zhou et al., 2018).
Development of PET Biomarkers
this compound is used in synthesizing carbon-11 labeled radiopharmaceuticals. Its application in PET imaging agents is significant for medical diagnostics (Orit Jacobson et al., 2008).
Atmospheric Studies
- Sulfuric Acid Nucleation: Research on the interaction between sulfuric acid and this compound has shown that it significantly assists in atmospheric sulfuric acid nucleation, providing insights into atmospheric chemistry processes (V. Loukonen et al., 2010).
Safety and Hazards
Dimethylamine hydrobromide can cause skin irritation and serious eye irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound . In case of contact with skin or eyes, it is advised to wash with plenty of water and seek medical help .
Future Directions
Dimethylamine hydrobromide is used in the synthesis of perovskites for solar cell applications . The global Dimethylamine market, which includes this compound, is expected to grow at a CAGR of 2.98% during the forecast period until 2032 . This growth is primarily driven by its application in the Solvent sector .
Mechanism of Action
Target of Action
Dimethylamine hydrobromide, as a component of the medication Dimenhydrinate, primarily targets H1 histamine receptors in the vestibular system . These receptors play a crucial role in maintaining balance and regulating physiological responses to motion .
Mode of Action
This compound, in the form of Dimenhydrinate, acts by antagonizing H1 histamine receptors in the vestibular system . This interaction inhibits the action of histamine, a compound involved in local immune responses and acting as a neurotransmitter. By blocking these receptors, this compound helps prevent the symptoms of motion sickness such as nausea, vomiting, and dizziness .
Biochemical Pathways
The biochemical pathways affected by this compound involve the histamine signaling pathway. By antagonizing H1 histamine receptors, this compound disrupts the normal signaling process, reducing the physiological responses typically triggered by histamine . This disruption can help alleviate symptoms associated with motion sickness .
Result of Action
The result of this compound’s action is the alleviation of symptoms associated with motion sickness, including nausea, vomiting, and dizziness . By blocking H1 histamine receptors, it reduces the physiological responses to motion, helping to prevent these symptoms .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other medications can affect its efficacy and stability. Additionally, individual factors such as the patient’s age, health status, and genetic makeup can also influence the compound’s action .
properties
IUPAC Name |
N-methylmethanamine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7N.BrH/c1-3-2;/h3H,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJMLWSZNCJCSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40988838 | |
Record name | N-Methylmethanamine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40988838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6912-12-5 | |
Record name | Dimethylammonium bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6912-12-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethylammonium bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006912125 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethylamine hydrobromide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120200 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Methylmethanamine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40988838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethylammonium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.290 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Dimethylamine Hydrobromide in the reported chemical reaction?
A1: this compound is not a reactant but a product formed in the decomposition of 1,1-dimethyl-1-phenacylhydrazinium bromide in n-pentyl alcohol. The reaction yields this compound in a 100% yield, suggesting it's a stable byproduct of the rearrangement and disproportionation reactions. []
Q2: Are there alternative synthetic routes to obtain this compound besides the one described in the paper?
A2: While the paper focuses on a specific reaction where this compound is a byproduct [], it's important to note that this compound can be synthesized through other methods. A common approach involves reacting dimethylamine with hydrobromic acid. This alternative route highlights that the formation of this compound in the paper is not necessarily its primary method of synthesis but rather a consequence of the studied reaction mechanism.
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